N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide
Description
N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of indazole derivatives It is characterized by the presence of a chloro-substituted indazole ring and a sulfonamide group attached to a methylbenzenesulfonamide moiety
Properties
IUPAC Name |
N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-14-12-7-4-10(15)8-13(12)16-17-14/h2-8H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTICFMQFANFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NNC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-1H-indazole and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 6-chloro-1H-indazole is reacted with 4-methylbenzenesulfonyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the indazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-indazol-3-amine: A precursor in the synthesis of N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide.
N-(6-chloro-1H-indazol-3-yl)acetamide: Another indazole derivative with different substituents.
3-(6-chloro-1H-indazol-3-yl)propan-1-amine: A related compound with a different functional group.
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted indazole ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
